molecular formula C20H26N2O4S2 B4267809 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(PHENYLSULFONYL)PIPERAZINE

1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(PHENYLSULFONYL)PIPERAZINE

Cat. No.: B4267809
M. Wt: 422.6 g/mol
InChI Key: HPRUITAWZBRYPE-UHFFFAOYSA-N
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Description

1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(PHENYLSULFONYL)PIPERAZINE is an organic compound belonging to the class of phenylpiperazines. This compound features a piperazine ring substituted with two sulfonyl groups, one attached to a tert-butylphenyl group and the other to a phenyl group. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(PHENYLSULFONYL)PIPERAZINE typically involves the reaction of piperazine with 4-tert-butylbenzenesulfonyl chloride and phenylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(PHENYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding piperazine derivative.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Piperazine derivatives.

    Substitution: Various substituted phenylpiperazine derivatives depending on the substituents introduced.

Scientific Research Applications

1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(PHENYLSULFONYL)PIPERAZINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(PHENYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual sulfonyl substitution on the piperazine ring, which imparts distinct chemical and biological properties. This dual substitution allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in research and industrial applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(4-tert-butylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-20(2,3)17-9-11-19(12-10-17)28(25,26)22-15-13-21(14-16-22)27(23,24)18-7-5-4-6-8-18/h4-12H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRUITAWZBRYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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